

# Bromoacetic Anhydride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Bromoacetic anhydride*

Cat. No.: *B082147*

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CAS Number: 13094-51-4

This guide provides an in-depth overview of **bromoacetic anhydride**, a reactive chemical intermediate with significant applications in chemical synthesis and bioconjugation, particularly relevant to researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

**Bromoacetic anhydride**, with the molecular formula  $C_4H_4Br_2O_3$ , is the symmetrical anhydride of bromoacetic acid.<sup>[1][2]</sup> Structurally, it consists of two bromoacetyl groups linked by an oxygen atom. The presence of the electron-withdrawing bromine atoms and the anhydride linkage makes it a highly reactive acylating and alkylating agent.

Molecular Formula:  $C_4H_4Br_2O_3$

Molecular Weight: 259.88 g/mol <sup>[1][2]</sup>

IUPAC Name: (2-bromoacetyl) 2-bromoacetate

Synonyms: 2-**Bromoacetic anhydride**, Bromoacetyl anhydride, Acetic acid, 2-bromo-, 1,1'-anhydride

## Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **bromoacetic anhydride**.

Property	Value	Source(s)
CAS Number	13094-51-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	259.88 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to brown solid	<a href="#">[3]</a>
Melting Point	31-36 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	226.2 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[3]</a>
Density (Predicted)	2.138 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[4]</a>
Solubility	Decomposes in water. Soluble in various organic solvents.	
InChI Key	FUKOTTQGWQVMQB-UHFFFAOYSA-N	
SMILES	BrCC(=O)OC(=O)CBr	

## Core Applications in Research and Development

**Bromoacetic anhydride** is a valuable reagent for the introduction of the bromoacetyl group into molecules. This functional group is particularly useful as a selective alkylating agent for nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins. This specific reactivity forms the basis of its primary applications in:

- **Bioconjugation and Antibody-Drug Conjugate (ADC) Development:** The bromoacetyl group can react with surface-exposed cysteine residues on antibodies or other proteins to form stable thioether linkages. This allows for the site-specific attachment of payloads such as cytotoxic drugs, fluorescent dyes, or other reporter molecules.
- **Peptide Chemistry:** It is used for the N-terminal bromoacetylation of peptides. These modified peptides can then be used for various purposes, including cyclization,

polymerization, or conjugation to carrier proteins to enhance immunogenicity.

- **Cross-linking Agents:** Due to its bifunctional nature (two bromoacetyl groups), it can potentially be used in cross-linking studies to probe protein structure and interactions.

## Experimental Protocols

A key application of **bromoacetic anhydride** is in the bromoacetylation of peptides. The following protocol describes a method for the manual N-bromoacetylation of a protected peptide on a resin, where **bromoacetic anhydride** is formed in situ.

### Protocol: Manual N-Bromoacetylation of a Resin-Bound Peptide

**Objective:** To introduce a bromoacetyl group at the N-terminus of a solid-phase-synthesized peptide. This method involves the in situ formation of **bromoacetic anhydride** from bromoacetic acid using a carbodiimide coupling agent.

#### Materials:

- Protected peptide bound to a suitable resin (e.g., PAM resin)
- Bromoacetic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Standard solid-phase peptide synthesis (SPPS) reaction vessel and shaker

#### Procedure:

- Preparation of the Activating Solution:
  - In a separate vessel, dissolve 298 mg (2 mmol) of bromoacetic acid in 5 mL of dichloromethane.
  - To this solution, add 2 mL of a 0.5 M solution of DCC in dichloromethane (1 mmol DCC).

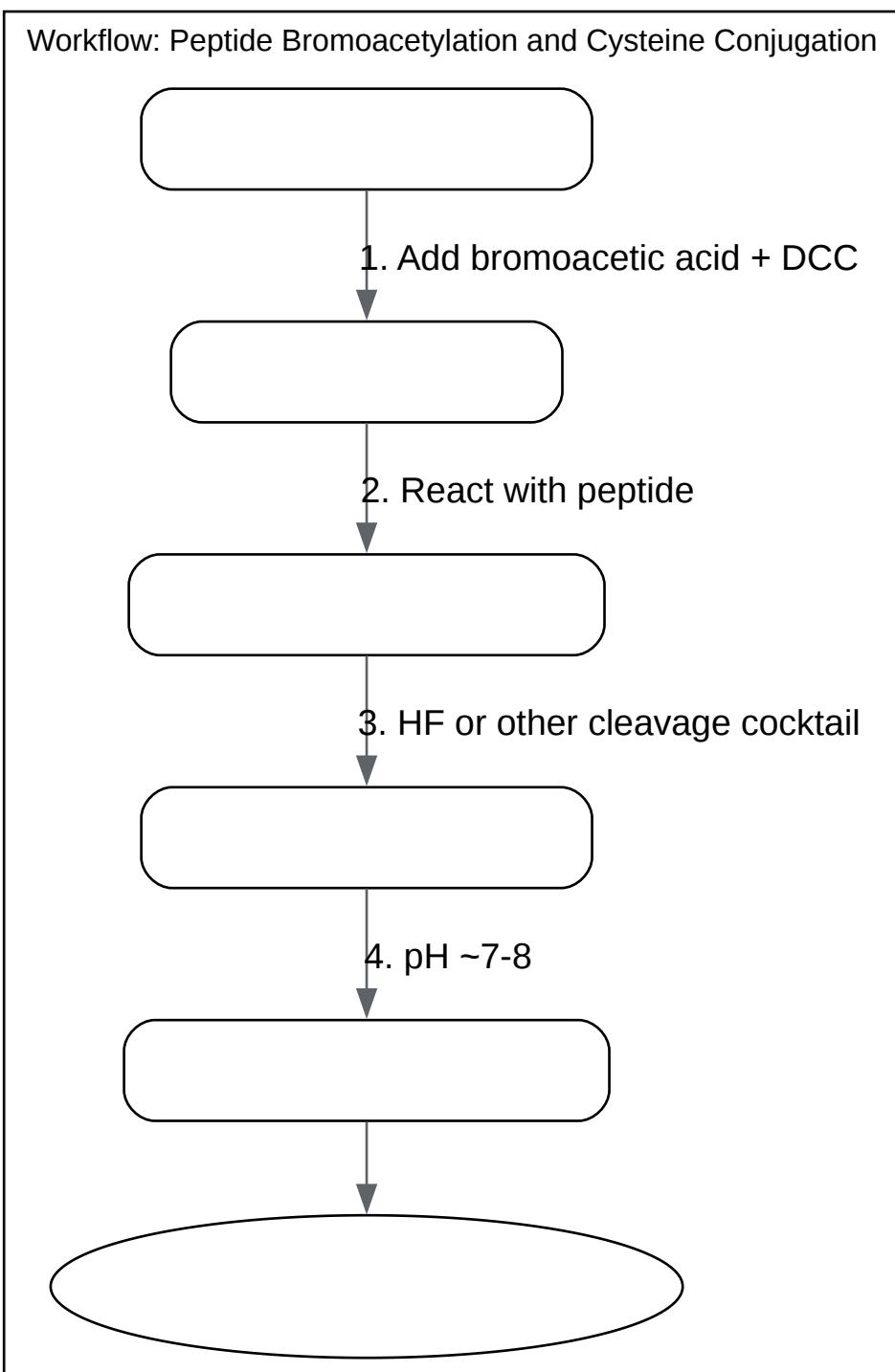
- Stir the solution for 15 minutes at 25°C. During this time, the bromoacetic acid will react with DCC to form the symmetric **bromoacetic anhydride** and dicyclohexylurea (DCU) as a byproduct.
- **Bromoacetylation of the Peptide:**
  - The resin-bound peptide with a free N-terminus is placed in an appropriate reaction vessel.
  - The pre-activated solution containing **bromoacetic anhydride** is added to the resin.
  - The reaction is allowed to proceed, typically with agitation, for a time sufficient to ensure complete acylation of the peptide's N-terminus. Reaction times can range from 30 minutes to a few hours and can be monitored using standard methods like the Kaiser test.
- **Washing and Deprotection:**
  - Following the reaction, the resin is thoroughly washed with dichloromethane to remove excess reagents and the DCU byproduct.
  - The bromoacetylated peptide can then be deprotected and cleaved from the resin using standard procedures, such as treatment with anhydrous hydrogen fluoride (HF) or other appropriate cleavage cocktails.

**Note:** This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn, as bromoacetic acid and its derivatives are corrosive and toxic.

## Visualizing Chemical and Experimental Workflows

The following diagrams illustrate the molecular structure of **bromoacetic anhydride** and a typical experimental workflow for its use in peptide modification and conjugation.

**Caption:** Molecular structure of **bromoacetic anhydride**.

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Caption: Experimental workflow for peptide modification.

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## References

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